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Introduction
The interaction between copper ions and the amino acid methionine is a cornerstone of

bioinorganic chemistry, with profound implications for cellular homeostasis, enzyme catalysis,

and the pathogenesis of various diseases. Methionine, with its flexible thioether side chain,

serves as a crucial ligand for both Cu(I) and Cu(II) ions in a diverse array of proteins, including

copper chaperones, transporters, and enzymes.[1][2][3] Understanding the nuances of these

interactions at a molecular level is paramount for elucidating biological mechanisms and for the

rational design of therapeutic agents. This technical guide provides an in-depth overview of the

theoretical and experimental approaches used to model and characterize copper-methionine

interactions, with a focus on computational and spectroscopic techniques.

Theoretical Modeling Approaches
Computational chemistry provides powerful tools to investigate the structure, energetics, and

dynamics of copper-methionine complexes. These methods offer insights that can be difficult to

obtain through experimental means alone.

Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the

electronic structure and geometry of metal complexes.[4] In the context of copper-methionine
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interactions, DFT is employed to:

Predict Binding Geometries: Determine the optimal coordination geometry of copper ions

with methionine residues, including bond lengths and angles.[5]

Calculate Binding Energies: Quantify the strength of the copper-methionine bond, providing

insights into the stability of different coordination modes.[5][6] Quantum chemical

calculations have been used to determine the strength of interactions between the sulfur

atom of methionine and copper ions.[6]

Simulate Spectroscopic Properties: Predict spectroscopic signatures, such as vibrational

frequencies and electronic absorption spectra, which can be compared with experimental

data for validation.[7][8]

A common approach involves geometry optimization of the copper-methionine complex using a

specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5] Solvation effects can be

incorporated using models like the Conductor-like Screening Model (COSMO) to provide more

accurate binding energies in aqueous environments.[5]

Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of

copper-methionine complexes over time. These simulations are particularly useful for:

Exploring Conformational Landscapes: Understanding the flexibility of the methionine side

chain and its influence on copper coordination.

Investigating Solvent Effects: Examining the role of water molecules and other solvent

components in mediating the interaction.

Simulating Ligand Exchange Reactions: Modeling the kinetics and mechanisms of

methionine displacement by other ligands.[9]

MD simulations rely on force fields that describe the potential energy of the system. The choice

of an appropriate force field for both the protein and the copper ion is critical for obtaining

accurate results.
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Experimental Characterization Techniques
Experimental validation is crucial for corroborating theoretical models. A variety of biophysical

and spectroscopic techniques are employed to probe the intricacies of copper-methionine

interactions.

X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of

copper-methionine complexes in the solid state.[10][11] This technique has been instrumental

in:

Determining Coordination Geometries: Precisely measuring Cu-S bond distances and the

overall coordination environment of the copper ion.[12]

Identifying Binding Motifs: Revealing recurring structural patterns of copper-methionine

coordination in different proteins.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of

molecules in solution.[1][14] For copper-methionine interactions, NMR is used to:

Identify Binding Sites: Pinpoint the specific methionine residues involved in copper

coordination through chemical shift perturbations.[15]

Characterize Dynamic Processes: Investigate ligand exchange rates and conformational

changes upon copper binding.

Determine Solution Structures: Elucidate the three-dimensional structure of copper-bound

peptides and proteins in a near-native environment.[14]

Paramagnetic Cu(II) can cause significant line broadening in NMR spectra, which can be a

challenge. Therefore, studies often utilize the diamagnetic Cu(I) ion or employ specialized NMR

techniques to overcome this issue.

Other Spectroscopic Techniques
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A range of other spectroscopic methods provide complementary information:

Electron Paramagnetic Resonance (EPR) Spectroscopy: Specifically probes the

environment of paramagnetic Cu(II) ions, providing information on the coordination geometry

and electronic structure.[1]

Circular Dichroism (CD) Spectroscopy: Used to monitor changes in the secondary structure

of proteins upon copper binding.[16]

UV-Visible Absorption Spectroscopy: Can be used to monitor copper binding, although the d-

d transitions of copper are often weak.[17]

X-ray Absorption Spectroscopy (XAS): Provides information about the oxidation state and

local coordination environment of the copper ion.[16][18]

Infrared (IR) Spectroscopy: Site-selective IR spectroscopy can characterize localized

changes at the methionine ligand in both oxidized and reduced states of the copper protein.

[7][8]

Quantitative Data on Copper-Methionine
Interactions
The following tables summarize key quantitative data from various studies on copper-

methionine interactions.
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Parameter Value Method System Reference

Binding Free

Energy (ΔGaq)

Cu(II)/Met

Complex
-19.4 kJ/mol

DFT (B3LYP/6-

311+G(2df,2p))

N-

formylmethionina

mide

[5]

Cu(I)/Met

Complex
-15.6 kJ/mol

DFT (B3LYP/6-

311+G(2df,2p))

N-

formylmethionina

mide

[5]

Dissociation

Constant (Kd)

Cu(I) and Model

Mets Peptides
2 - 11 µM

Ascorbic acid

oxidation assay

Synthetic

peptides
[16]

Bonding Energy

Cu2+-S(Met) in

Blue Copper

Protein

7.5 kcal/mol DFT
Blue Copper

Protein
[19]

CuM1.5+-S(Met)

in CuA Azurin
5.2 kcal/mol DFT CuA Azurin [19]

Interaction

Energy

Met with Copper

Ion

13-35 kcal/mol

stronger than

CysH

Quantum

Chemical

Calculations

Copper-binding

motifs (His-Cys-

His-Met)

[6]

Cys- with Copper

Ion

~250 kcal/mol

stronger than

Met

Quantum

Chemical

Calculations

Copper-binding

motifs (His-Cys-

His-Met)

[6]

Table 1: Thermodynamic and Bonding Parameters of Copper-Methionine Interactions
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Parameter Value Conditions Method System Reference

Rate

Constant (k)

Varies with

polyamine

(en > dien >

trien)

pH > 9.0, 25

°C

Conductomet

ry

Cu(methionin

e)2 complex
[9]

Reduction

Potential (E°)

Cu(II)/Cu(I) in

Met Complex

0.41 V (vs.

SHE)
DFT

N-

formylmethio

ninamide

[5]

Table 2: Kinetic and Redox Properties of Copper-Methionine Complexes

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are

outlines of key experimental protocols cited in the literature.

Quantum Chemical Computations (DFT)
Objective: To calculate the binding free energies of Cu(II) and Cu(I) to a methionine model

peptide.[5]

Protocol:

Model System: N-formylmethioninamide is used as a model peptide for methionine.

Geometry Optimization: The geometries of the copper-peptide complexes are optimized

using DFT at the B3LYP/6-31G(d) level of theory.

Energy Calculation: Single-point energy calculations are performed at a higher level of

theory (B3LYP/6-311+G(2df,2p)) to obtain more accurate gas-phase binding free energies

(ΔGg).
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Solvation Effects: The influence of the solvent (water) is included using the COSMO model to

calculate the relative binding energies in solution (ΔGaq).

Ascorbic Acid Oxidation Assay
Objective: To determine the effective dissociation constant (KD) for Cu(I) binding to model

peptides.[16]

Protocol:

Reaction Mixture: A solution containing the model peptide, a competitive Cu(I) chelator, and

ascorbic acid is prepared.

Initiation: The reaction is initiated by the addition of a Cu(I) solution.

Monitoring: The oxidation of ascorbic acid is monitored spectrophotometrically. The rate of

oxidation is dependent on the concentration of free Cu(I).

Data Analysis: The KD is determined by analyzing the competition for Cu(I) between the

peptide and the known chelator. This can be validated through electrospray ionization mass

spectrometry.[16]

NMR Spectroscopy for Binding Site Identification
Objective: To identify the amino acid residues involved in Cu(I) binding to a peptide.[14]

Protocol:

Sample Preparation: A solution of the 15N-labeled peptide is prepared in a suitable buffer.

Initial Spectrum: A 1H-15N HSQC spectrum of the apo-peptide is recorded.

Titration: Aliquots of a Cu(I) solution are incrementally added to the peptide sample.

Spectral Monitoring: A 1H-15N HSQC spectrum is recorded after each addition of Cu(I).

Data Analysis: The chemical shift perturbations of the backbone amide protons and nitrogens

are monitored. Residues exhibiting significant chemical shift changes upon Cu(I) addition are
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identified as being part of or near the binding site.

Visualizing Copper-Methionine Interactions and
Related Pathways
Graphical representations are invaluable for understanding complex biological processes and

experimental workflows.

Signaling Pathway: Copper-Dependent Regulation of
MEK1 in Cancer
Copper has been shown to play a role in the BRAF-MEK-ERK signaling pathway, which is often

hyperactive in cancer.[20]

BRAF
V600E

MEK1/2

 Phosphorylates

ERK1/2 Phosphorylates Cell
Proliferation

Cu(I)

 Binds to MEK1

CTR1

Click to download full resolution via product page

Caption: Role of Copper in the BRAF-MEK-ERK Signaling Pathway.

Experimental Workflow: DFT Calculation of Binding
Energy
This diagram illustrates the computational workflow for determining the binding energy of a

copper-methionine complex using DFT.
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Gas Phase Calculation

Solution Phase Calculation

Define Model System
(e.g., N-formylmethioninamide)

Geometry Optimization
(B3LYP/6-31G(d))

Single Point Energy
(B3LYP/6-311+G(2df,2p))

Calculate ΔG (gas)

Apply Solvation Model
(e.g., COSMO)

Calculate ΔG (aqueous)

Click to download full resolution via product page

Caption: Workflow for DFT Calculation of Binding Free Energy.

Logical Relationship: Copper Transport and
Detoxification in E. coli
This diagram shows the interplay of different protein systems in managing copper levels in the

periplasm of E. coli.
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Cytoplasm
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(ATPase Pump) Cu(I)
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Caption: Copper Homeostasis in the Periplasm of E. coli.

Conclusion
The theoretical modeling of copper-methionine interactions, in conjunction with rigorous

experimental validation, provides a powerful paradigm for understanding the fundamental roles

of copper in biology. The computational and spectroscopic approaches detailed in this guide

offer a robust toolkit for researchers and drug development professionals. A deeper

understanding of these interactions will undoubtedly pave the way for novel therapeutic

strategies targeting copper-dependent pathways in a range of diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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